molecular formula C16H23NO4 B1376435 Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate CAS No. 1047656-19-8

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B1376435
CAS No.: 1047656-19-8
M. Wt: 293.36 g/mol
InChI Key: OHICBBVKWVMBJD-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate (CAS: 1047656-19-8) is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a 3-hydroxy-3-[2-(hydroxymethyl)phenyl] substitution at position 3. Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol . The compound’s structure combines a rigid pyrrolidine ring with hydrophilic hydroxyl and hydroxymethyl groups, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-9-8-16(20,11-17)13-7-5-4-6-12(13)10-18/h4-7,18,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHICBBVKWVMBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including esterification and hydroxylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions .

Chemical Reactions Analysis

Oxidation of Hydroxymethyl Groups

The hydroxymethyl (-CH₂OH) moiety on the pyrrolidine ring is susceptible to oxidation. For example, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes oxidation to the corresponding aldehyde using sodium hypochlorite (NaOCl) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in dichloromethane (DCM) at 0°C .
Example Reaction Conditions:

ReagentsSolventTemperatureYieldSource
NaOCl, TEMPO, KBr, NaHCO₃DCM/H₂O0°C5.8 g

This method preserves the tert-butoxycarbonyl (Boc) protecting group while selectively oxidizing the hydroxymethyl group.

Bromination of Hydroxymethyl Substituents

Hydroxymethyl groups can be converted to bromomethyl derivatives using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM under inert atmospheres .
Example Protocol:

  • A solution of (S)-N-Boc-3-(hydroxymethyl)pyrrolidine reacted with CBr₄ and PPh₃ at 0°C for 5 hours, yielding 66% of the brominated product .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine. For instance, Boc-protected analogs are deprotected using TFA in DCM at room temperature, enabling further functionalization .

Pd-Catalyzed Coupling Reactions

Palladium-mediated oxidative carbonylation has been employed to introduce carboxylate groups into similar scaffolds. For example, tert-butyl-protected intermediates undergo Pd-catalyzed carbonylation to yield carboxylic acids in high yields (90%) .

Epoxidation and Ring-Opening Reactions

Epoxidation of dihydropyrrole derivatives (e.g., tert-butyl (2S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate) generates β-epoxypyrrolidine precursors, which are pivotal for synthesizing bioactive analogs .

Synthetic Routes to Hydroxymethyl Derivatives

The hydroxymethyl group is often introduced via borane (BH₃) reduction of carboxylic acid precursors. For example:

  • (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid reduced with BH₃-THF yields tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in 92% yield .

Functionalization of Aromatic Substituents

The 2-(hydroxymethyl)phenyl group may undergo electrophilic substitution or cross-coupling. For example, iodination of aryl rings followed by Sonogashira coupling with alkynes has been demonstrated in structurally related compounds .

Epimerization and Stereochemical Modifications

Basic hydrolysis and epimerization steps are used to access stereoisomers. For instance, esterification and subsequent epimerization under basic conditions enable the synthesis of trans-3-carboxy-3-phenylproline analogs .

Key Data Table: Representative Reactions

Reaction TypeReagents/ConditionsOutcomeYieldSource
OxidationNaOCl, TEMPO, KBr, NaHCO₃, 0°CAldehyde formation5.8 g
BrominationCBr₄, PPh₃, DCM, 0°CBromomethyl derivative66%
Boc DeprotectionTFA, DCM, rtFree amine>90%
Pd-Catalyzed CarbonylationPd(OAc)₂, CO, MeOHCarboxylic acid90%

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate has been investigated for its potential therapeutic uses:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against cancer cell lines. The hydroxymethyl phenyl group is believed to enhance its interaction with biological targets involved in tumor growth and metastasis.
  • Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. This particular compound's structure may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways.

Chiral Auxiliary in Asymmetric Synthesis

The presence of the pyrrolidine ring makes this compound a valuable chiral auxiliary in asymmetric synthesis processes. It can facilitate the formation of enantiomerically enriched compounds, which are crucial in pharmaceutical development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, researchers assessed the neuroprotective effects of this compound. The findings indicated that it significantly reduced neuronal cell death induced by oxidative stress, highlighting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

Target Compound
  • Dual hydroxyl groups: At position 3 of the pyrrolidine and the phenyl ring, enhancing solubility and reactivity.
  • Applications : Likely used in drug discovery as a chiral building block due to its stereochemical complexity .
Analog 1 : tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 156129-72-5)
  • Molecular Formula: C₁₀H₁₉NO₄ (MW: 217.26) .
  • Key Differences :
    • Lacks the phenyl substituent, reducing steric bulk.
    • Hydroxymethyl group at position 2 instead of 3.
  • Implications : Simpler structure may streamline synthesis but limits applications in aromatic interactions.
Analog 2 : tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)
  • Molecular Formula: C₁₀H₁₈FNO₃ (MW: 231.26) .
  • Key Differences :
    • Fluorine at position 4 increases electronegativity and metabolic stability.
    • Hydroxymethyl at position 2 vs. phenyl at position 3 in the target compound.
  • Implications : Fluorination enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Fluorinated Derivatives

Analog 3 : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)
  • Molecular Formula: C₁₁H₁₈F₃NO₃ (MW: 281.26) .
  • Key Features :
    • Trifluoromethyl group at position 3 enhances chemical stability and hydrophobicity.
    • Methyl group at position 4 adds steric bulk.
  • Applications : Used in agrochemical and pharmaceutical research for resistance to enzymatic degradation .
Comparison with Target Compound :

Phenyl-Substituted Analogs

Analog 4 : tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate
  • Molecular Formula: C₁₇H₂₀F₃NO₂ (MW: 328.34) .
  • Key Features: Trifluoromethylphenyl group at position 4 of a dihydropyridine ring. Non-aromatic dihydropyridine core vs. saturated pyrrolidine in the target compound.
  • Synthesis : Involves acid-catalyzed cyclization, contrasting with the target compound’s likely coupling reactions .
Analog 5 : tert-Butyl (2S,3R)-2-(hydroxymethyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate
  • Key Features :
    • Para-substituted phenyl with a 7-oxooctyl chain .
    • Hydrophobic side chain vs. hydrophilic hydroxymethyl in the target compound.
  • Implications : The oxooctyl chain may improve membrane permeability but complicates aqueous solubility .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Synthesis Method Applications
Target Compound (1047656-19-8) C₁₆H₂₃NO₄ 293.36 3-hydroxy, 3-[2-(hydroxymethyl)phenyl] Multi-step coupling Pharmaceutical intermediate
Analog 1 (156129-72-5) C₁₀H₁₉NO₄ 217.26 3-hydroxy, 2-(hydroxymethyl) Not specified Chiral synthon
Analog 2 (1174020-49-5) C₁₀H₁₈FNO₃ 231.26 4-fluoro, 2-(hydroxymethyl) PharmaBlock route CNS drug candidate
Analog 3 (1052713-78-6) C₁₁H₁₈F₃NO₃ 281.26 3-CF₃, 4-methyl Stereoselective synthesis Agrochemical intermediate
Analog 4 (N/A) C₁₇H₂₀F₃NO₂ 328.34 4-[2-(CF₃)phenyl] Acid-catalyzed cyclization Kinase inhibitor precursor
Analog 5 (N/A) C₂₄H₃₇NO₄ 415.56 4-(7-oxooctyl)phenyl Pd/C hydrogenation Anticancer agent intermediate

Research Findings and Implications

Dual hydroxyl groups enhance hydrogen-bonding capacity, improving solubility in polar solvents .

Synthetic Challenges :

  • Fluorinated analogs (e.g., Analog 2) require specialized catalysts (e.g., Pd/C) and protecting groups (e.g., tert-butyldiphenylsilyl) .
  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling for phenyl introduction, a step absent in simpler analogs .

Biological Relevance: Fluorinated derivatives (Analogs 2, 3) exhibit improved metabolic stability, making them preferable in late-stage drug development . The target compound’s phenyl group may facilitate interactions with aromatic residues in enzyme binding pockets, a feature absent in non-aromatic analogs .

Biological Activity

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate, with CAS number 1047656-19-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₂₃NO₄
  • Molecular Weight : 293.36 g/mol
  • LogP : 1.23
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 2

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in relation to its interaction with neurotransmitter receptors and potential anticancer effects.

Pharmacological Effects

  • Dopamine Receptor Interaction :
    • Research indicates that compounds similar to this pyrrolidine derivative can act as biased agonists at dopamine D2 receptors. Such compounds may selectively activate different signaling pathways, which is crucial for developing treatments for disorders like schizophrenia .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, derivatives of similar structures have shown enhanced apoptosis induction in tumor cells, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications of the compound affect its biological activity. For example:

  • The introduction of hydroxymethyl groups has been associated with improved receptor binding affinity and selectivity.
  • Variations in the tert-butyl group influence the potency of the compound in activating G protein-coupled receptors (GPCRs) associated with dopamine signaling pathways .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Dopamine Receptor Agonists :
    • A study on biased D2 receptor agonists reported that modifications to the pyrrolidine structure significantly altered their efficacy and selectivity for G protein versus β-arrestin pathways. This suggests that structural nuances can lead to significant pharmacological differences .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that certain derivatives of pyrrolidine carboxylates exhibited up to a 20-fold increase in efficacy compared to standard chemotherapeutics like cisplatin, underscoring their potential as novel anticancer agents .

Data Tables

PropertyValue
Molecular FormulaC₁₆H₂₃NO₄
Molecular Weight293.36 g/mol
LogP1.23
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Biological ActivityObservations
Dopamine Receptor AgonismBiased agonist potential
Anticancer ActivityInduces apoptosis in tumor cells

Q & A

Q. What are the common synthetic routes and purification strategies for synthesizing tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
  • Reagents : Use of DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C for hydroxyl protection/deprotection steps .
  • Purification : Column chromatography (silica gel, eluent systems like ethanol/chloroform 1:8) is standard for isolating intermediates, yielding >90% purity .
  • Yield Optimization : Adjusting stoichiometry and reaction time (e.g., overnight stirring under inert atmospheres) improves reproducibility .

Table 1 : Example Reaction Conditions from Literature

StepReagents/ConditionsYieldPurityReference
ProtectionDMAP, triethylamine, CH₂Cl₂78%99%
DeprotectionHCl in THF, 24 hr93%94%

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., hydroxyl, tert-butyl). IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (±1 ppm accuracy) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomers of this compound?

  • Methodological Answer :
  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to isolate enantiomers .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) unambiguously assigns stereochemistry (e.g., R/S configurations) .
  • Dynamic NMR : Variable-temperature NMR detects rotameric equilibria in flexible pyrrolidine rings .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .
  • In Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction times .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : The tert-butyl carbamate (Boc) group is cleaved with TFA (trifluoroacetic acid) in CH₂Cl₂, yielding free amines .
  • Base Stability : Boc remains intact under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH) at elevated temperatures .
  • Kinetic Studies : Conduct pH-dependent degradation experiments monitored by HPLC to quantify half-lives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate

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